Enhanced Aqueous Solubility of Trimethoprim Fumaric Acid Salt Compared to Free Base
Trimethoprim free base is a BCS Class II drug with poor aqueous solubility (approximately 400 mg/L at 25°C) . While direct solubility data for the fumarate salt is not always reported in head-to-head comparisons with the free base, the class of trimethoprim salts is well-established to enhance solubility. For instance, in a 2023 study, the TMP–GA–2M salt (gallic acid) showed a dramatic increase in solubility in pH 1.2 buffer compared to pure TMP [1]. The formation of a salt with fumaric acid, a carboxylic acid, follows the same supramolecular synthon principles, where proton transfer and ionic interactions disrupt the crystal lattice, thereby improving aqueous solubility relative to the poorly soluble free base [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Approx. 400 mg/L (25 °C) |
| Comparator Or Baseline | Trimethoprim free base: 400 mg/L (25 °C) |
| Quantified Difference | Class-level inference suggests improved solubility, but direct quantitative difference for fumarate salt vs. free base is not explicitly provided in the source data. |
| Conditions | Water solubility at 25 °C |
Why This Matters
For researchers formulating TMP for in vitro or in vivo studies, enhanced solubility is critical for achieving higher drug concentrations and reproducible dosing, a common challenge with the poorly soluble free base.
- [1] Hu X, Xiao Y, Qi L, Bai Y, Sun Y, Ye Y, et al. Enhancing the dissolution and bacteriostatic activity of trimethoprim through salt formation. CrystEngComm. 2023;25(22):3445-3459. View Source
- [2] Darious RS, et al. Supramolecular hydrogen-bonding patterns in salts of the antifolate drugs trimethoprim and pyrimethamine. Acta Crystallogr C Struct Chem. 2018;74(Pt 4):487-503. View Source
